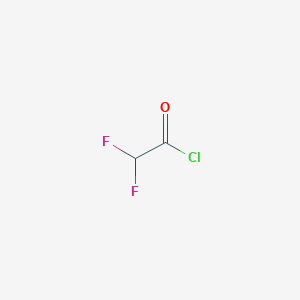
2,2-二氟乙酰氯
描述
2,2-Difluoroacetyl chloride is a chemical compound that is closely related to various fluorinated acyl chlorides and derivatives. It is part of a broader class of compounds that are used in different chemical syntheses and have unique properties due to the presence of fluorine atoms. Although the provided papers do not directly discuss 2,2-difluoroacetyl chloride, they do provide insights into similar compounds and their reactivity, which can be extrapolated to understand the behavior of 2,2-difluoroacetyl chloride.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of starting materials such as trifluoroacetic acid and its derivatives. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride is synthesized from trifluorodiazoethane and phosgene, indicating the use of hazardous reagents like phosgene in the synthesis of such compounds . Similarly, the synthesis of 2,2-difluoroethanol, a related intermediate, can be achieved through the catalytic hydrogenation of difluoroacetyl chloride, suggesting that 2,2-difluoroacetyl chloride itself can be used as a precursor in synthetic pathways .
Molecular Structure Analysis
The molecular structure of fluorinated acyl chlorides is characterized by the presence of fluorine atoms, which are highly electronegative. This electronegativity affects the reactivity and stability of the compounds. For example, 2,2,2-trifluoroacetimidoyl chlorides are more stable than their nonfluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms . This implies that the molecular structure of 2,2-difluoroacetyl chloride would also confer certain stability due to the presence of two fluorine atoms.
Chemical Reactions Analysis
Fluorinated acyl chlorides participate in various chemical reactions. The derivatives of 2-diazo-3,3,3-trifluoropropionyl chloride, for example, are used for photoaffinity labeling of enzymes and demonstrate unique photolysis behavior compared to other diazoacyl reagents . Trifluoroacetyl chloride is used to characterize organic functional groups by fluorine-19 nuclear magnetic resonance spectrometry, indicating its reactivity with alcohols, phenols, thiols, and amines . These reactions are indicative of the types of chemical transformations that 2,2-difluoroacetyl chloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acyl chlorides are influenced by the fluorine atoms. The strong electronegativity of fluorine imparts unique chemical shifts in ^19F NMR spectrometry, as seen with trifluoroacetyl chloride . The stability of these compounds under various conditions, such as basic and reductive environments, is also notable . The presence of fluorine atoms in 2,2-difluoroacetyl chloride would likely result in similar properties, such as resistance to hydrolysis and distinctive NMR characteristics.
科学研究应用
2,2-二氟乙醇的合成:2,2-二氟乙酰氯是工业生产2,2-二氟乙醇的合适起始物质。这个过程涉及催化氢化反应,并具有使用商业可获得试剂、简单的反应条件和令人满意的产率的优点 (Yan Zong-gang, 2010)。
可见光驱动的直接2,2-二氟乙酰化:一项研究描述了在可见光驱动过程中使用2,2-二氟乙酰氯进行烯烃和炔烃的直接2,2-二氟乙酰化,从而产生各种2,2-二氟烷酸酯和2,2-二氟烯酸酯 (Furukawa et al., 2020)。
振动光谱和构象研究:对二氟乙酰氯的红外和拉曼光谱的研究为其分子结构和性质提供了见解,包括构象稳定性和内转动的障碍 (Guirgis et al., 1993)。
氟-19核磁共振光谱学:研究探讨了各种氟试剂(包括二氟乙酰氯的衍生物)在氟-19核磁共振光谱学中的潜力,用于有机化合物中功能团的鉴定 (Sleevi et al., 1979)。
催化应用:在催化过程中使用2,2-二氟乙酰氯,如高效合成各种有机化合物,展示了它作为化学合成试剂的多功能性 (Iranpoor & Adibi, 2000)。
芳烃的三氟乙酰化:一项研究报道了在弗里德尔-克拉夫茨条件下使用2,2-二氟乙酰氯进行三氟乙酰化反应的实用性,从而合成三氟甲基芳基酮 (Keumi et al., 1990)。
安全和危害
2,2-Difluoroacetyl chloride is classified as a dangerous substance. It is corrosive and can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
Relevant Papers
One relevant paper discusses a method for producing difluoroacetyl chloride . The method includes a chlorination step of bringing a raw material containing at least either a 1-alkoxy-1,1,2,2-tetrafluoroethane or difluoroacetyl chloride into contact with calcium chloride at a reaction enabling temperature . Another paper discusses visible-light-driven direct 2,2-difluoroacetylation using an organic pigment catalyst .
作用机制
Target of Action
2,2-Difluoroacetyl chloride is a type of acyl chloride compound . Its primary targets are organic compounds with active hydrogen atoms, such as alcohols, amines, and carboxylic acids . These compounds play a crucial role in various biochemical reactions, serving as the building blocks of larger molecules.
Mode of Action
As an acyl chloride, 2,2-Difluoroacetyl chloride is highly reactive and can undergo nucleophilic acyl substitution, condensation, and esterification reactions . In these reactions, the chloride ion is a good leaving group, which makes the carbon of the carbonyl group highly electrophilic and susceptible to attack by nucleophiles .
Biochemical Pathways
The exact biochemical pathways affected by 2,2-Difluoroacetyl chloride depend on the specific reaction conditions and the nucleophiles present. It’s commonly used in the synthesis of various organic compounds, including fluorinated derivatives, esters, and amides . These compounds can then participate in various biochemical pathways, potentially affecting processes such as protein synthesis, enzymatic reactions, and cellular signaling.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can significantly influence the action, efficacy, and stability of 2,2-Difluoroacetyl chloride . For instance, it should be stored at low temperatures to maintain its stability . Additionally, it should be handled with care to avoid contact with skin and eyes, and inhalation of its vapors should be avoided .
属性
IUPAC Name |
2,2-difluoroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O/c3-1(6)2(4)5/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURKJXZWCPWPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371681 | |
| Record name | 2,2-difluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroacetyl chloride | |
CAS RN |
381-72-6 | |
| Record name | 2,2-difluoroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoroacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane](/img/structure/B1333701.png)





![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/structure/B1333713.png)



![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)
